Comparative NPAS3-ARNT Inhibition Potency
NPAS3-IN-1 demonstrates measurable inhibition of JNK1 and JNK2 kinase activity, with IC₅₀ values of 1.8 µM (JNK1, ATF2 phosphorylation) and 0.16 µM (JNK2, pepJIP1 binding). In contrast, the NPAS3-selective comparator Compound 6 exhibits no reported JNK inhibitory activity, having been optimized solely for NPAS3-ARNT disruption [1]. This dual activity enables NPAS3-IN-1 to simultaneously modulate stress-kinase signaling and NPAS3-dependent transcription, a capability not offered by Compound 6.
| Evidence Dimension | JNK1 kinase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | 1.8 µM (ATF2 phosphorylation) |
| Comparator Or Baseline | Compound 6: No reported JNK activity |
| Quantified Difference | NPAS3-IN-1 demonstrates JNK inhibition; Compound 6 lacks this activity |
| Conditions | In vitro kinase assay using recombinant JNK1 |
Why This Matters
Researchers requiring concurrent modulation of JNK and NPAS3-ARNT pathways cannot achieve this with Compound 6, making NPAS3-IN-1 the appropriate selection for dual-pathway interrogation.
- [1] Li P, Tian Y, Shang Q, Tang C, Hou Z, Li Y, Cao L, Xue S, Bian J, Luo C, Wu D, Li Z, Ding H. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT. Bioorg Chem. 2023 Oct;139:106676. View Source
